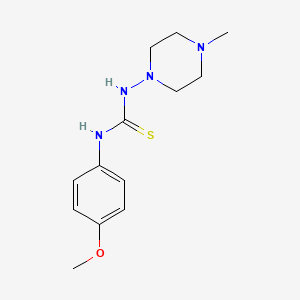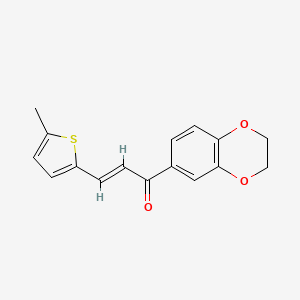
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MPPT, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, this compound inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound also induces apoptosis in cancer cells by activating the caspase pathway. In diabetes, this compound improves glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of phosphatase and tensin homolog (PTEN). In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism and insulin sensitivity, and neuroprotective effects. This compound has also been shown to inhibit oxidative stress and inflammation, which are implicated in various diseases.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and well-studied mechanism of action. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, including its potential applications in other diseases, such as cardiovascular diseases and autoimmune disorders. The development of novel formulations and delivery systems for this compound may also improve its bioavailability and efficacy. Additionally, the investigation of the synergistic effects of this compound with other drugs or therapies may enhance its therapeutic potential. Finally, the elucidation of the molecular targets and pathways of this compound may provide insights into the underlying mechanisms of various diseases and facilitate the development of novel therapies.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been achieved using various methods, including the reaction of 4-methoxyphenyl isothiocyanate with 4-methylpiperazine in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-methylpiperazine with thiourea followed by the reaction with 4-methoxyphenyl isocyanate. These methods have been optimized to yield high purity and yield of this compound.
科学的研究の応用
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-7-9-17(10-8-16)15-13(19)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVIISKIDNMBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5813958.png)
![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5813971.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)

![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)

![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)


![ethyl 3-[(dichloroacetyl)amino]benzoate](/img/structure/B5814042.png)